molecular formula C11H14N2O2 B3336382 Hydrazinecarboxylic acid, (1-phenylethylidene)-, ethyl ester CAS No. 25445-76-5

Hydrazinecarboxylic acid, (1-phenylethylidene)-, ethyl ester

Cat. No.: B3336382
CAS No.: 25445-76-5
M. Wt: 206.24 g/mol
InChI Key: RVYSVKPRZBKDQS-UHFFFAOYSA-N
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Description

Hydrazinecarboxylic acid, (1-phenylethylidene)-, ethyl ester is a chemical compound with the molecular formula C11H14N2O2 It is an ester derivative of hydrazinecarboxylic acid and is characterized by the presence of a phenylethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxylic acid, (1-phenylethylidene)-, ethyl ester typically involves the reaction of hydrazinecarboxylic acid with ethyl phenylacetate under specific conditions. One common method involves the use of a base such as sodium ethoxide to facilitate the esterification process. The reaction is typically carried out in an organic solvent like ethanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxylic acid, (1-phenylethylidene)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while reduction can produce hydrazine derivatives. Substitution reactions can result in various ester or amide derivatives.

Scientific Research Applications

Hydrazinecarboxylic acid, (1-phenylethylidene)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hydrazinecarboxylic acid, (1-phenylethylidene)-, ethyl ester involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The phenylethylidene group can enhance its binding affinity to target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Hydrazinecarboxylic acid, methyl ester
  • Hydrazinecarboxylic acid, ethyl ester
  • Phenylhydrazinecarboxylic acid, ethyl ester

Uniqueness

Hydrazinecarboxylic acid, (1-phenylethylidene)-, ethyl ester is unique due to the presence of the phenylethylidene group, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

ethyl N-(1-phenylethylideneamino)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-3-15-11(14)13-12-9(2)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYSVKPRZBKDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NN=C(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401249
Record name Hydrazinecarboxylic acid, (1-phenylethylidene)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25445-76-5
Record name Hydrazinecarboxylic acid, (1-phenylethylidene)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydrazinecarboxylic acid, (1-phenylethylidene)-, ethyl ester

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